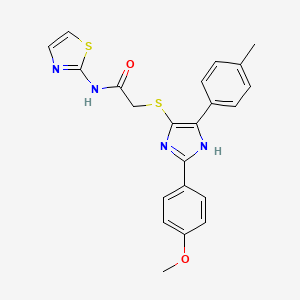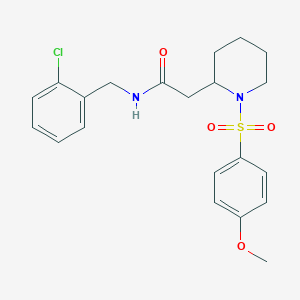
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is a chemical compound with the molecular weight of 193.08 . It is stored at 4 degrees Celsius and is in liquid form . The IUPAC name for this compound is 1-(bromomethyl)-1-(methoxymethyl)cyclobutane .
Synthesis Analysis
The synthesis of cyclobutanes involves various methods such as the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Other methods include copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes . A [2 + 2] cycloaddition of terminal alkenes with allenoates is also used for the rapid synthesis of 1,3-substituted cyclobutanes .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13BrO/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis
Cyclobutanes undergo various reactions. For example, they can participate in Suzuki-Miyaura coupling reactions with potassium cyclopropyl- and cyclobutyltrifluoroborates . They can also undergo copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Physical And Chemical Properties Analysis
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane is a liquid at room temperature . It has a molecular weight of 193.08 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Cyclobutane derivatives, including those similar to the compound of interest, have been studied for their potential in organic synthesis. Lewis acid-catalyzed reactions involving cyclobutane derivatives have been explored for constructing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process showcases the versatility of cyclobutane frameworks in synthesizing complex molecular structures under mild conditions, indicating potential applications of similar compounds in organic synthesis (Yao & Shi, 2007).
Photochemical Applications
The photochemical properties of cyclobutane derivatives have been investigated, showing that direct photolysis can lead to various isomeric products. These findings suggest that compounds like 1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane could be of interest in photochemical studies for the generation of novel organic compounds through intramolecular reactions (Leigh & Li, 2003).
Material Science and Polymer Chemistry
In the field of material science, cyclobutane derivatives have been utilized in the synthesis of novel polymers. For example, cyclolinear polycarbosilanes with cyclobutane units have been synthesized and further functionalized to produce poly(methyl methacrylate) (PMMA) or polystyrene (PS) grafted copolymers. These materials demonstrate the potential of cyclobutane-containing compounds in developing advanced materials with specific properties (Hyun et al., 2006).
Wirkmechanismus
The mechanism of action of cyclobutanes depends on the specific reaction they are involved in. For example, in the Suzuki-Miyaura coupling reaction, the cyclobutane acts as a coupling partner with potassium cyclopropyl- and cyclobutyltrifluoroborates . In the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes, the cyclobutane undergoes hydroalkylation .
Safety and Hazards
This compound is classified under GHS07 for safety . It has hazard statements H227, H315, H319, H335, indicating that it is a flammable liquid and vapor, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and using only non-sparking tools .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2O/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBSJMONHYJCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3,3-difluoro-1-(methoxymethyl)cyclobutane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2835470.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2835472.png)
![(4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2835473.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B2835475.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)


![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)
![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)
![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)